molecular formula C31H40Cl2F2N2O2S B12703514 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-methoxyphenyl)methyl)thio)methyl)-, dihydrochloride CAS No. 143760-19-4

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-methoxyphenyl)methyl)thio)methyl)-, dihydrochloride

Cat. No.: B12703514
CAS No.: 143760-19-4
M. Wt: 613.6 g/mol
InChI Key: SUDULZWWXOQJCT-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-methoxyphenyl)methyl)thio)methyl)-, dihydrochloride is a complex organic compound with a molecular formula of C31H38F2N2O2S. This compound is notable for its intricate structure, which includes multiple functional groups such as piperazine, ethanol, and fluorophenyl groups. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-methoxyphenyl)methyl)thio)methyl)-, dihydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with diethylene glycol.

    Introduction of Fluorophenyl Groups: This step involves the reaction of the piperazine derivative with 4-fluorobenzyl chloride under basic conditions.

    Attachment of the Butyl Chain: The butyl chain is introduced through a nucleophilic substitution reaction.

    Thioether Formation: The final step involves the reaction of the intermediate with 4-methoxybenzyl mercaptan to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-methoxyphenyl)methyl)thio)methyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-methoxyphenyl)methyl)thio)methyl)-, dihydrochloride is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-methoxyphenyl)methyl)thio)methyl)-, dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity. The compound may also inhibit specific enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the complex butyl and thioether linkages.

    4-(4-Fluorophenyl)-1-butanol: Contains the fluorophenyl and butyl groups but lacks the piperazine and thioether components.

Uniqueness

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-methoxyphenyl)methyl)thio)methyl)-, dihydrochloride is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

143760-19-4

Molecular Formula

C31H40Cl2F2N2O2S

Molecular Weight

613.6 g/mol

IUPAC Name

1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-[(4-methoxyphenyl)methylsulfanyl]propan-2-ol;dihydrochloride

InChI

InChI=1S/C31H38F2N2O2S.2ClH/c1-37-30-14-4-24(5-15-30)22-38-23-29(36)21-35-19-17-34(18-20-35)16-2-3-31(25-6-10-27(32)11-7-25)26-8-12-28(33)13-9-26;;/h4-15,29,31,36H,2-3,16-23H2,1H3;2*1H

InChI Key

SUDULZWWXOQJCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O.Cl.Cl

Origin of Product

United States

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